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Introduction
The field of tissue engineering is rapidly advancing towards the goal of creating functional,

transplantable organs. A leading strategy involves the use of decellularized organs, which

provide a native extracellular matrix (ECM) scaffold that retains the organ's intricate

architecture and vascular network. While these scaffolds are promising, significant hurdles

remain, particularly their tendency to be thrombogenic upon reperfusion with blood. Recent

studies have highlighted a novel application for Custodiol® (Histidine-Tryptophan-

Ketoglutarate, HTK) solution, traditionally used for the preservation of organs for

transplantation, in improving the hemocompatibility of these decellularized scaffolds.[1][2][3]

These application notes provide a comprehensive overview of the use of Custodiol® in the

perfusion of decellularized organs, summarizing key findings, providing detailed experimental

protocols, and exploring the potential mechanisms of action.

Core Application: Improving Hemocompatibility of
Decellularized Scaffolds
A primary challenge in the clinical translation of engineered organs is the immediate blood-

mediated inflammatory reaction and thrombosis that occurs when a decellularized scaffold is
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reperfused. The exposed ECM components, such as collagen, can activate platelets and the

coagulation cascade, leading to graft failure.

Studies have demonstrated that perfusing decellularized liver scaffolds with Custodiol®
solution significantly enhances their hemocompatibility.[1][2][3] This perfusion has been shown

to reduce the presence of proteins associated with platelet aggregation on the scaffold surface,

thereby mitigating thrombotic events upon reperfusion.[3] This pre-treatment makes the

scaffold a more viable platform for both in vivo transplantation and ex vivo recellularization

studies.

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies evaluating

decellularization efficacy and the proteomic changes after Custodiol® perfusion.

Table 1: Efficacy of a Standard Liver Decellularization Protocol

Parameter Native Liver
Decellularized
Liver Scaffold

Efficacy

DNA Content (ng/mg

dry weight)
> 2000 < 50 > 97.5% removal

Collagen Content

(µg/mg dry tissue)
0.19 ± 0.09 1.82 ± 1.84 Enriched

sGAG Content (µg/mg

dry tissue)
High Significantly Reduced Partial Loss

Data compiled from representative decellularization studies.[4] Note the enrichment of ECM

components like collagen is due to the removal of cellular material.

Table 2: Proteomic Analysis of Decellularized Liver Scaffolds
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Protein Category
Control Scaffold
(PBS Perfusion)

Custodiol®
Perfused Scaffold

Implication

Platelet Aggregation-

Related Proteins
Enriched Reduced

Improved

Hemocompatibility[3]

Coagulation Cascade

Proteins
Present Reduced

Reduced

Thrombogenicity[3]

Core ECM Proteins

(Collagens, Laminin)
Preserved Preserved

Structural Integrity

Maintained

This table is a qualitative summary based on proteomic findings reported in the literature.[3]

Experimental Protocols
This section details the protocols for organ decellularization and subsequent perfusion with

Custodiol® to improve hemocompatibility.

Protocol 1: Perfusion Decellularization of a Rat Liver
This protocol is a representative method for creating a decellularized liver scaffold.

Materials:

Sprague-Dawley Rat (250-300g)

Anesthesia and surgical tools

Peristaltic pump

Decellularization Solutions:

1% Sodium Dodecyl Sulfate (SDS) in deionized water

1% Triton X-100 in deionized water

Wash Solution: Phosphate-Buffered Saline (PBS) containing antibiotics (100 U/mL penicillin-

streptomycin)
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Heparinized saline

Methodology:

Harvesting: Anesthetize the rat and perform a laparotomy to expose the liver. Cannulate the

portal vein and inferior vena cava.

Initial Washout: Perfuse the liver via the portal vein with heparinized saline at a rate of 5

mL/min for 20 minutes to flush out blood.

Decellularization - Detergent 1 (SDS): Switch the perfusion to 1% SDS solution. Perfuse at a

rate of 3-5 mL/min for 12-18 hours. The liver will gradually become pale and translucent.

Wash: Perfuse the scaffold with PBS for 60 minutes to remove the SDS.

Decellularization - Detergent 2 (Triton X-100): Perfuse the scaffold with 1% Triton X-100 for

60 minutes to remove any remaining cellular debris and lipids.

Final Wash: Perform a final extensive wash by perfusing with sterile PBS for 24-48 hours to

ensure complete removal of detergents.

Verification: Confirm successful decellularization by histological analysis (H&E and DAPI

staining) and DNA quantification to ensure DNA content is below 50 ng per mg of dry ECM

weight.[2]

Protocol 2: Custodiol® Perfusion for Enhanced
Hemocompatibility
This protocol describes the post-decellularization treatment with Custodiol®.

Materials:

Decellularized liver scaffold (from Protocol 1)

Custodiol® HTK Solution, cooled to 4°C

Peristaltic pump
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Sterile tubing and connectors

Methodology:

Setup: Place the sterile decellularized liver scaffold in a sterile perfusion chamber. Connect

the portal vein cannula to the peristaltic pump using sterile tubing.

Custodiol® Perfusion: Perfuse the scaffold with cold (4°C) Custodiol® solution at a low

flow rate (e.g., 1-3 mL/min) for 60-120 minutes.[2] This step replaces the PBS within the

scaffold's vascular network and allows the components of Custodiol® to interact with the

ECM.

Storage/Use: The Custodiol®-perfused scaffold can then be stored in Custodiol® at 4°C

for a short period before recellularization or transplantation experiments. This process has

been shown to be a critical step to promote the preservation and extend the lifespan of the

liver scaffold.[2]

Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow from organ harvesting to the creation of a

hemocompatible scaffold using Custodiol®.
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Caption: Workflow for creating a hemocompatible decellularized scaffold.
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Proposed Mechanism of Action
The precise mechanisms by which Custodiol® improves the hemocompatibility of

decellularized scaffolds are still under investigation. However, based on the known functions of

its components, a plausible signaling pathway can be proposed. The key components,

Histidine and Tryptophan, likely play a crucial role in stabilizing the exposed ECM proteins and

masking thrombogenic sites.

Decellularized ECM

Custodiol® Components

Cellular Event Outcome
Exposed Collagen Fibers

Platelet

 Activation

Exposed Fibronectin

 Adhesion

Histidine
 Buffers local pH,

stabilizes conformation
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 Shields hydrophobic sites,
stabilizes structure

 Stabilizes conformation Reduced Thrombogenicity

Click to download full resolution via product page

Caption: Proposed mechanism for Custodiol's effect on ECM thrombogenicity.

Mechanism Explanation:

Problem: After decellularization, ECM proteins like collagen and fibronectin are exposed.

These proteins contain sites that can trigger platelet adhesion and activation, initiating the

coagulation cascade.[5]

Custodiol's Role:

Histidine: As a potent buffer, histidine can maintain a physiological pH at the scaffold

surface, which may be crucial for maintaining the native, non-thrombogenic conformation

of ECM proteins.[6] Histidine can also engage in low-affinity interactions with proteins,

potentially masking some binding sites.[7][8]
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Tryptophan: This amino acid is known to stabilize protein structures.[6] It can interact with

and shield exposed hydrophobic regions on proteins like collagen, which might otherwise

become sites for platelet activation.[9][10]

Outcome: By stabilizing the ECM protein conformation and masking active sites, the

components of Custodiol® reduce the scaffold's ability to activate platelets. This leads to

improved hemocompatibility and reduced thrombogenicity, a critical step towards the clinical

application of bioengineered organs.[3]

Conclusion
The application of Custodiol® perfusion to decellularized organ scaffolds represents a

significant and innovative step in addressing the critical challenge of hemocompatibility. By

leveraging a well-established and clinically approved organ preservation solution, researchers

can create a more viable and less thrombogenic scaffold for tissue engineering and

regenerative medicine. The protocols and data presented here provide a foundation for

laboratories to incorporate this promising technique into their research workflows, accelerating

the development of functional, transplantable bioengineered organs. Further research is

warranted to fully elucidate the quantitative effects on ECM composition and the precise

molecular interactions at play.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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